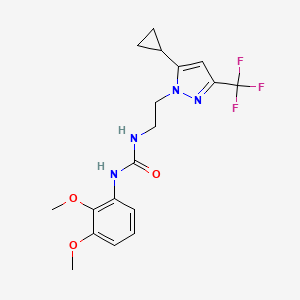
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is an intriguing compound that boasts a complex structure, combining a pyrazole ring with cyclopropyl and trifluoromethyl substituents, and a phenylurea moiety featuring dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:
Formation of the pyrazole ring: : This step includes the reaction of appropriate hydrazines with ethyl 2-cyclopropyl-2-oxoacetate under basic conditions to form the pyrazole core.
Introduction of trifluoromethyl group: : This step can be accomplished through trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Cl).
Attachment of ethyl spacer and urea group: : This involves the reaction of the pyrazole with 2-bromoethylamine hydrobromide, followed by the coupling with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions to yield the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing each step to ensure high yields and purity, often employing advanced techniques like continuous flow chemistry and automated reaction monitoring. The scalability of these reactions would also require stringent control of reaction parameters such as temperature, pressure, and solvent choice to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : It may undergo reduction using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: : These reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products
The major products from these reactions can vary depending on the reaction conditions, but generally include oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups attached.
Scientific Research Applications
Chemistry
This compound is of interest in organic synthesis due to its multifaceted reactivity. It can serve as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology
In biological research, derivatives of this compound may exhibit significant activity as enzyme inhibitors or receptor modulators, making it useful in the study of biochemical pathways and molecular interactions.
Medicine
Industry
In an industrial context, this compound could be employed in the development of novel materials, such as coatings or polymers, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzyme active sites or receptor binding pockets, altering their function by stabilizing or inhibiting key molecular interactions.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways, such as kinases or proteases, and cell surface receptors that mediate signal transduction. By modulating these targets, the compound can influence various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,4-dimethoxyphenyl)urea: : Similar structure but with a different positioning of methoxy groups.
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-diethoxyphenyl)urea: : Similar structure but with ethoxy groups instead of methoxy groups.
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dihydroxyphenyl)urea: : Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
The presence of trifluoromethyl and dimethoxy groups in the compound confers unique steric and electronic properties, which can significantly impact its reactivity and biological activity, distinguishing it from similar compounds.
Hope you find this comprehensive breakdown of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea informative and helpful!
Properties
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-27-14-5-3-4-12(16(14)28-2)23-17(26)22-8-9-25-13(11-6-7-11)10-15(24-25)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSLZOYYHUHLSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)
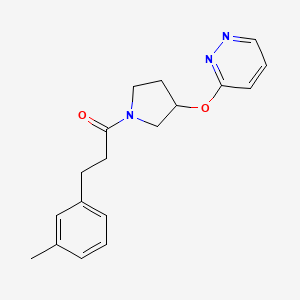
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)
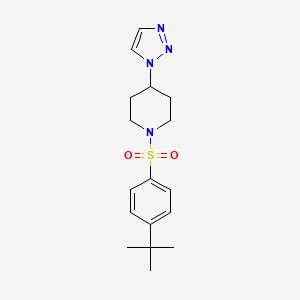
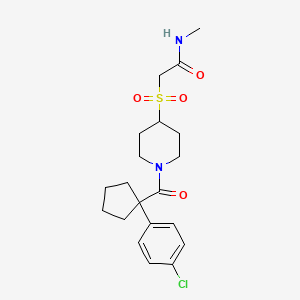
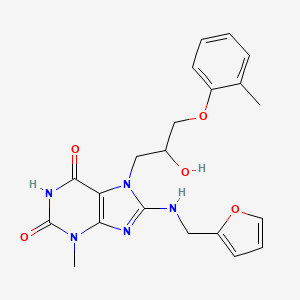
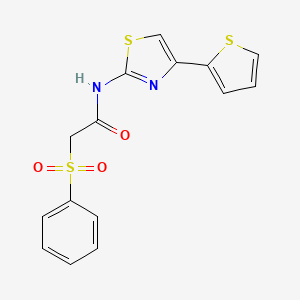
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)
![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)

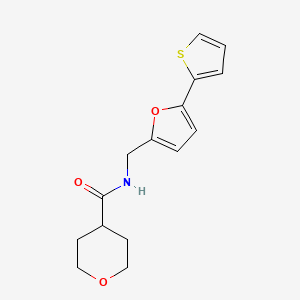
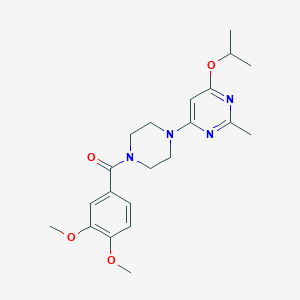
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)
![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)
